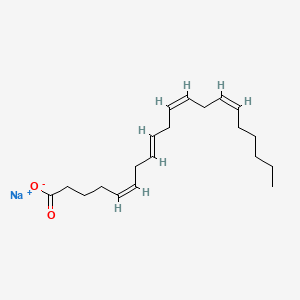
sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a sodium salt of a polyunsaturated fatty acid. This compound is known for its significant role in various biological processes and its potential therapeutic applications. It is a derivative of arachidonic acid, which is an essential fatty acid involved in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid followed by saponification. The process begins with the esterification of arachidonic acid using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl arachidonate. This ester is then saponified using sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and saponification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like bromine or chlorine.
Major Products
Oxidation: The major products include hydroxylated derivatives and epoxides.
Reduction: The reduction process yields saturated fatty acids.
Substitution: Halogenated derivatives are the primary products of substitution reactions.
Applications De Recherche Scientifique
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: It plays a crucial role in cell signaling pathways and inflammation processes.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.
Industry: It is used in the formulation of dietary supplements and pharmaceuticals
Mécanisme D'action
The mechanism of action of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its conversion to bioactive lipids, such as prostaglandins and leukotrienes, through enzymatic pathways. These bioactive lipids act on specific receptors and enzymes, modulating inflammatory responses and other physiological processes. The compound targets cyclooxygenase and lipoxygenase pathways, leading to the production of various eicosanoids that play key roles in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate:
Sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This is another isomer with all cis double bonds.
Uniqueness
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific configuration of double bonds, which influences its biological activity and chemical reactivity. The presence of both cis and trans double bonds in its structure imparts distinct properties compared to its all-cis or all-trans counterparts .
Propriétés
Formule moléculaire |
C20H31NaO2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12+,16-15-; |
Clé InChI |
DDMGAAYEUNWXSI-COODABLQSA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
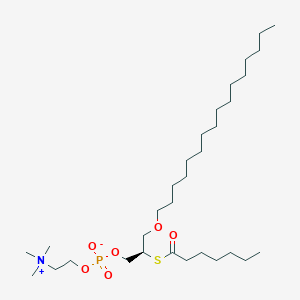
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
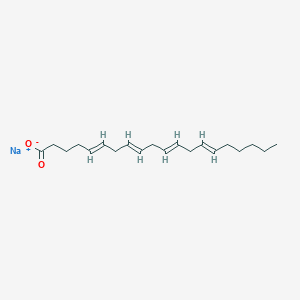
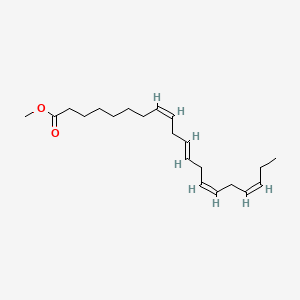

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)

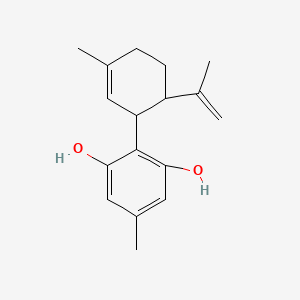
![[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B10767229.png)
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
![methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate](/img/structure/B10767241.png)
![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)
